molecular formula C21H15NO3S B14975051 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide

Cat. No.: B14975051
M. Wt: 361.4 g/mol
InChI Key: BJSRFYSVVYQSHF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide is a complex organic compound that combines a benzofuran moiety with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzoyl-3-methyl-1-benzofuran, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The thiophene carboxamide group is then introduced via a coupling reaction, often using reagents like phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide is unique due to the combination of benzofuran and thiophene carboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C21H15NO3S/c1-13-16-12-15(22-21(24)18-8-5-11-26-18)9-10-17(16)25-20(13)19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)

InChI Key

BJSRFYSVVYQSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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